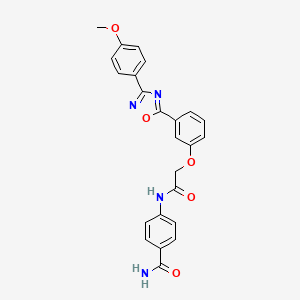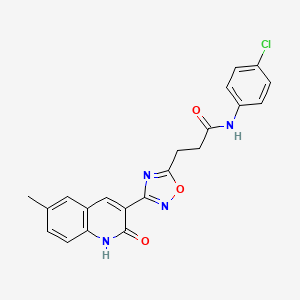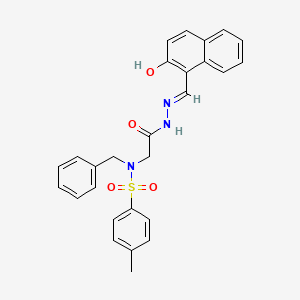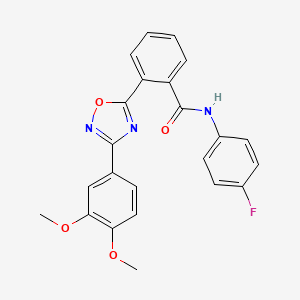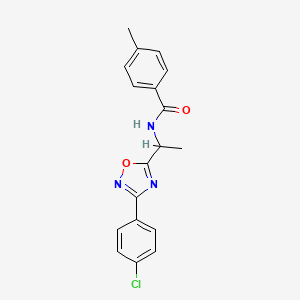
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, commonly known as CM-272, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of CM-272 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine binding site of tubulin and prevents the formation of microtubules, resulting in the arrest of the cell cycle at the G2/M phase. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CM-272 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tubulin polymerization, and suppress tumor growth. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are required to fully understand the biochemical and physiological effects of CM-272.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CM-272 is its high potency in inhibiting tubulin polymerization, which makes it a potential candidate for cancer therapy. It has also been found to have low toxicity levels, making it a safe candidate for pre-clinical studies. However, the synthesis of CM-272 is complicated and requires several steps, which can limit its availability for lab experiments. In addition, the compound has poor solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of CM-272. One of the potential directions is the optimization of the synthesis method to improve the yield and availability of the compound. Another direction is the modification of the structure of CM-272 to enhance its solubility and bioavailability. In addition, further studies are required to fully understand the biochemical and physiological effects of CM-272 and its potential therapeutic applications. Finally, the efficacy and safety of CM-272 need to be tested in clinical trials to determine its potential as a cancer therapy.
Conclusion:
In conclusion, CM-272 is a promising small molecule compound that has shown potential in inhibiting cancer cell growth and suppressing tumor growth. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are required to fully understand the biochemical and physiological effects of CM-272 and its potential therapeutic applications. The optimization of the synthesis method, modification of the structure, and clinical trials are some of the future directions for the research and development of CM-272.
Méthodes De Synthèse
The synthesis of CM-272 involves the condensation reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with 4-methylbenzoyl chloride and finally, the cyclization of the resulting intermediate with phosphoryl chloride. The yield of the synthesis is reported to be around 50%.
Applications De Recherche Scientifique
CM-272 has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It has also been found to be effective in suppressing tumor growth in animal models. In addition, CM-272 has shown anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-5-14(6-4-11)17(23)20-12(2)18-21-16(22-24-18)13-7-9-15(19)10-8-13/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPXVGFRWFMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

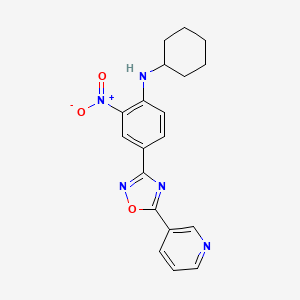
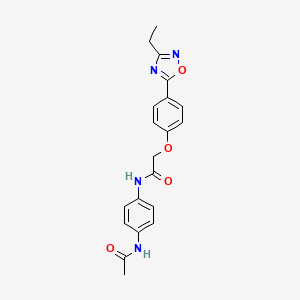
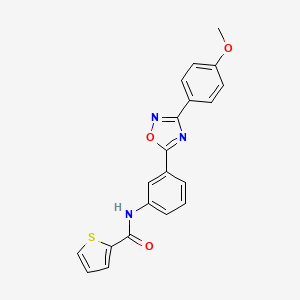
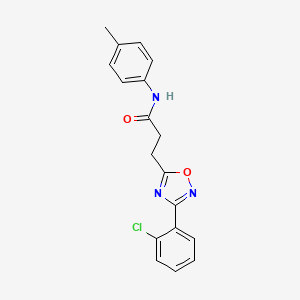
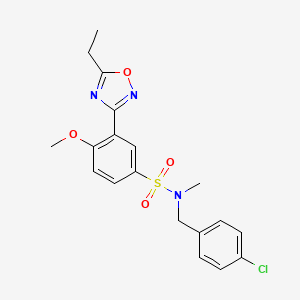

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
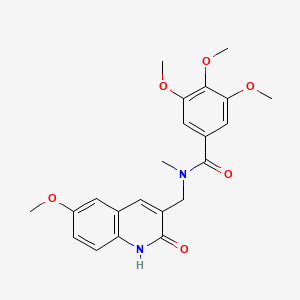
![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)
